Cas no 2228392-41-2 (tert-butyl 2-3-(difluoromethoxy)phenylpiperazine-1-carboxylate)
tert-butyl 2-3-(difluoromethoxy)phenylpiperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 2-3-(difluoromethoxy)phenylpiperazine-1-carboxylate
- EN300-1902030
- tert-butyl 2-[3-(difluoromethoxy)phenyl]piperazine-1-carboxylate
- 2228392-41-2
-
- Inchi: 1S/C16H22F2N2O3/c1-16(2,3)23-15(21)20-8-7-19-10-13(20)11-5-4-6-12(9-11)22-14(17)18/h4-6,9,13-14,19H,7-8,10H2,1-3H3
- InChI Key: BZBRJCXLDRSSNJ-UHFFFAOYSA-N
- SMILES: FC(OC1=CC=CC(=C1)C1CNCCN1C(=O)OC(C)(C)C)F
Computed Properties
- Exact Mass: 328.15984889g/mol
- Monoisotopic Mass: 328.15984889g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 401
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 50.8Ų
tert-butyl 2-3-(difluoromethoxy)phenylpiperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1902030-0.05g |
tert-butyl 2-[3-(difluoromethoxy)phenyl]piperazine-1-carboxylate |
2228392-41-2 | 0.05g |
$1068.0 | 2023-09-18 | ||
| Enamine | EN300-1902030-0.1g |
tert-butyl 2-[3-(difluoromethoxy)phenyl]piperazine-1-carboxylate |
2228392-41-2 | 0.1g |
$1119.0 | 2023-09-18 | ||
| Enamine | EN300-1902030-0.25g |
tert-butyl 2-[3-(difluoromethoxy)phenyl]piperazine-1-carboxylate |
2228392-41-2 | 0.25g |
$1170.0 | 2023-09-18 | ||
| Enamine | EN300-1902030-0.5g |
tert-butyl 2-[3-(difluoromethoxy)phenyl]piperazine-1-carboxylate |
2228392-41-2 | 0.5g |
$1221.0 | 2023-09-18 | ||
| Enamine | EN300-1902030-1.0g |
tert-butyl 2-[3-(difluoromethoxy)phenyl]piperazine-1-carboxylate |
2228392-41-2 | 1g |
$1272.0 | 2023-06-01 | ||
| Enamine | EN300-1902030-2.5g |
tert-butyl 2-[3-(difluoromethoxy)phenyl]piperazine-1-carboxylate |
2228392-41-2 | 2.5g |
$2492.0 | 2023-09-18 | ||
| Enamine | EN300-1902030-5.0g |
tert-butyl 2-[3-(difluoromethoxy)phenyl]piperazine-1-carboxylate |
2228392-41-2 | 5g |
$3687.0 | 2023-06-01 | ||
| Enamine | EN300-1902030-10.0g |
tert-butyl 2-[3-(difluoromethoxy)phenyl]piperazine-1-carboxylate |
2228392-41-2 | 10g |
$5467.0 | 2023-06-01 | ||
| Enamine | EN300-1902030-1g |
tert-butyl 2-[3-(difluoromethoxy)phenyl]piperazine-1-carboxylate |
2228392-41-2 | 1g |
$1272.0 | 2023-09-18 | ||
| Enamine | EN300-1902030-5g |
tert-butyl 2-[3-(difluoromethoxy)phenyl]piperazine-1-carboxylate |
2228392-41-2 | 5g |
$3687.0 | 2023-09-18 |
tert-butyl 2-3-(difluoromethoxy)phenylpiperazine-1-carboxylate Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
Additional information on tert-butyl 2-3-(difluoromethoxy)phenylpiperazine-1-carboxylate
Recent Advances in the Study of tert-Butyl 2-3-(Difluoromethoxy)phenylpiperazine-1-carboxylate (CAS: 2228392-41-2)
The compound tert-butyl 2-3-(difluoromethoxy)phenylpiperazine-1-carboxylate (CAS: 2228392-41-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This piperazine derivative, characterized by its difluoromethoxy and tert-butyl carboxylate functional groups, has been the subject of several studies aimed at exploring its pharmacological properties and synthetic pathways. The unique structural features of this compound make it a promising candidate for drug development, particularly in the treatment of neurological and psychiatric disorders.
Recent research has focused on the synthesis and optimization of tert-butyl 2-3-(difluoromethoxy)phenylpiperazine-1-carboxylate. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity while reducing the number of steps required. The method involves a key coupling reaction between 3-(difluoromethoxy)phenylpiperazine and tert-butyl chloroformate under mild conditions, followed by purification via column chromatography. This advancement is expected to facilitate large-scale production and further pharmacological evaluation of the compound.
Pharmacological studies have revealed that tert-butyl 2-3-(difluoromethoxy)phenylpiperazine-1-carboxylate exhibits high affinity for serotonin (5-HT) and dopamine (D2) receptors, suggesting its potential as a modulator of neurotransmitter systems. In vitro assays demonstrated significant binding affinity (Ki values in the nanomolar range) for these receptors, with selectivity profiles that could be advantageous for targeting specific neurological pathways. These findings were corroborated by molecular docking studies, which highlighted the interactions between the compound and key receptor residues.
In vivo studies using rodent models have provided preliminary evidence of the compound's efficacy in behavioral assays related to anxiety and depression. A 2023 study in Psychopharmacology reported that administration of tert-butyl 2-3-(difluoromethoxy)phenylpiperazine-1-carboxylate resulted in dose-dependent reductions in anxiety-like behaviors in the elevated plus maze test. Additionally, the compound showed a favorable pharmacokinetic profile, with good oral bioavailability and brain penetration, as measured by LC-MS/MS analysis of plasma and brain tissue samples.
Despite these promising results, challenges remain in the development of tert-butyl 2-3-(difluoromethoxy)phenylpiperazine-1-carboxylate as a therapeutic agent. Recent toxicology studies have identified potential off-target effects at higher doses, including mild hepatotoxicity in preclinical models. Researchers are currently exploring structural modifications to improve selectivity and reduce adverse effects. Computational chemistry approaches, such as quantitative structure-activity relationship (QSAR) modeling, are being employed to guide these optimization efforts.
In conclusion, tert-butyl 2-3-(difluoromethoxy)phenylpiperazine-1-carboxylate represents a promising scaffold for the development of novel psychotropic agents. The compound's unique pharmacological profile, combined with recent advances in its synthesis and characterization, positions it as a valuable tool for both basic research and drug discovery. Future studies will likely focus on further elucidating its mechanism of action and exploring its therapeutic potential in additional disease models. The ongoing research on this compound underscores the importance of piperazine derivatives in modern medicinal chemistry and their potential to address unmet medical needs in neurology and psychiatry.
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